![molecular formula C12H17ClN2 B1483990 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2090610-83-4](/img/structure/B1483990.png)
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
Overview
Description
The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The “3-(chloromethyl)-2-(cyclopropylmethyl)” part suggests that it has a chloromethyl group attached at the 3rd position and a cyclopropylmethyl group at the 2nd position of the indazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl and cyclopropylmethyl groups. The chloromethyl group, in particular, might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
A range of tetrahydroindazoles, including compounds structurally related to 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole, have been synthesized for various scientific applications. These syntheses often employ microwave irradiation to improve yields and reduce reaction times, demonstrating a green approach to accessing these compounds. The compounds are well-characterized by spectroscopic methods and evaluated for their potential applications, including antioxidant properties as demonstrated by derivatives showing moderate to strong activities in antioxidant assays (Polo et al., 2016).
Antimicrobial and Antifungal Activity
Indazole derivatives, including those related to the compound of interest, have been investigated for their antimicrobial and antifungal activities. Novel indazole-bearing oxadiazole derivatives exhibit a range of biological activities, including significant antimicrobial effects. These activities highlight the potential of indazole derivatives in developing new antimicrobial agents (Ghelani et al., 2017). Furthermore, the indazole scaffold itself has been identified as possessing potent antibacterial and antifungal properties, indicating the broad utility of these compounds in medicinal chemistry (Panda et al., 2022).
Coordination Chemistry for Bioactivity Enhancement
Coordination compounds of tetrahydro-1H-indazole with various metals have been synthesized and evaluated for their antimicrobial, antioxidant, and enzyme inhibition studies. These studies illustrate the potential of indazole derivatives in developing multifunctional compounds with enhanced biological activities, including acting as potent enzyme inhibitors (Khan et al., 2017).
Neurological Disorder Treatment
Indazole compounds have shown potential in treating neurological disorders by modulating various signaling pathways and neurotransmitter generations. This application demonstrates the versatility of indazole derivatives in addressing complex diseases such as Parkinson's and Alzheimer's diseases, further emphasizing their importance in pharmaceutical research (Pal & Sahu, 2022).
Molecular Pharmacology and Future Perspectives
The indazole moiety has been extensively studied for its medicinal properties, with derivatives including the subject compound showing promise in treating cancers, chronic inflammation, and more. These studies underscore the importance of indazoles in drug development, providing a foundation for future research into their potential applications across various therapeutic areas (Mal et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXSPUDZISSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CCl)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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